N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide
Description
N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide: is a complex organic compound characterized by a cyanocycloheptyl group attached to an aminoacetamide moiety, which is further linked to a pyrazolyl ethyl group
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-pyrazol-1-ylethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c16-13-15(6-3-1-2-4-7-15)19-14(21)12-17-9-11-20-10-5-8-18-20/h5,8,10,17H,1-4,6-7,9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGGRGIWWDNZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide typically involves multiple steps:
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Formation of the Cyanocycloheptyl Intermediate
- Starting with cycloheptanone, the compound undergoes a cyanation reaction using reagents like sodium cyanide (NaCN) in the presence of a suitable catalyst to form 1-cyanocycloheptane.
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Aminoacetamide Formation
- The intermediate is then reacted with chloroacetyl chloride (ClCH2COCl) in the presence of a base such as triethylamine (Et3N) to form the chloroacetamide intermediate.
- This intermediate is subsequently reacted with 2-(1H-pyrazol-1-yl)ethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or selective catalysts to improve reaction rates and yields.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrazole ring or the aminoacetamide moiety, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
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Reduction
- Reduction reactions can be performed on the nitrile group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the aminoacetamide group, where nucleophiles can replace the amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Various nucleophiles like amines, thiols, or halides in the presence of bases or acids.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or aminoacetamide groups.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Substituted aminoacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential activity against certain diseases.
Industry
Material Science:
Catalysis: Used in the design of new catalysts for industrial chemical reactions.
Mechanism of Action
The mechanism by which N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating amino group, which can affect its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
N-(1-cyanocyclooctyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide: Similar structure but with a cyclooctyl ring.
Uniqueness
Structural Features: The presence of a seven-membered cycloheptyl ring distinguishes it from other similar compounds, potentially leading to different steric and electronic properties.
Reactivity: The unique combination of functional groups (nitrile, pyrazole, and aminoacetamide) provides distinct reactivity patterns compared to other compounds.
This detailed overview provides a comprehensive understanding of N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
